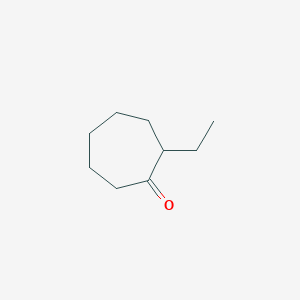

2-ethylcycloheptan-1-one

Descripción

Propiedades

IUPAC Name |

2-ethylcycloheptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-8-6-4-3-5-7-9(8)10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFAJFUPGSGMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958075 | |

| Record name | 2-Ethylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3183-41-3, 36875-26-0 | |

| Record name | NSC17220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylcycloheptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethylcycloheptan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylcycloheptanol with an oxidizing agent like potassium dichromate can yield this compound. Another method involves the Friedel-Crafts acylation of cycloheptane with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts like palladium on carbon (Pd/C) are often employed to facilitate the oxidation process efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethylcycloheptan-1-one undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction with agents like sodium borohydride or lithium aluminum hydride converts it to 2-ethylcycloheptanol.

Substitution: Halogenation reactions can introduce halogen atoms into the ring, forming compounds like 2-ethyl-3-chlorocycloheptan-1-one.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).

Major Products:

Oxidation: 2-Ethylcycloheptanoic acid.

Reduction: 2-Ethylcycloheptanol.

Substitution: 2-Ethyl-3-chlorocycloheptan-1-one

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Ethylcycloheptan-1-one serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic additions and enolate formations.

Key Reactions:

- Nucleophilic Addition: The carbonyl carbon in this compound can be attacked by nucleophiles, leading to the formation of new carbon-carbon bonds.

- Enolate Formation: This compound can undergo enolate formation, which is crucial for many organic transformations.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as a precursor for the synthesis of bioactive compounds. Its derivatives are studied for their potential therapeutic effects.

Case Study:

A study focused on synthesizing novel compounds derived from this compound demonstrated its efficacy as an intermediate in developing antiviral agents. The synthesized compounds showed promising activity against specific viral strains, indicating the compound's relevance in drug discovery.

Catalysis Studies

This compound is employed in catalysis studies to investigate the effects of substituents on reaction mechanisms. It has been used in reactions involving platinum group metals to understand heterogeneous catalysis better.

Research Findings:

Research indicated that varying the substituents on this compound significantly affected the reaction rates and product distributions in catalytic processes. This insight aids in designing more efficient catalysts for industrial applications.

Material Science

In material science, this compound is explored for developing new materials with tailored properties. Its chemical structure contributes to the formation of polymers and other materials with specific mechanical and thermal characteristics.

Applications:

- Polymer Development: Researchers have investigated incorporating this compound into polymer matrices to enhance their mechanical properties.

- Coatings and Adhesives: The compound's reactivity makes it suitable for formulating advanced coatings and adhesives that require specific performance attributes.

Data Table: Applications Overview

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Participates in nucleophilic addition and enolate formation |

| Pharmaceutical Research | Precursor for bioactive compounds | Potential antiviral agents derived from its derivatives |

| Catalysis Studies | Investigates substituent effects in heterogeneous catalysis | Significant impact on reaction rates and product distributions |

| Material Science | Development of new materials and polymers | Enhances mechanical properties when incorporated into matrices |

Mecanismo De Acción

The mechanism of action of 2-ethylcycloheptan-1-one in biological systems involves its interaction with cellular targets. It can modulate enzyme activity and receptor binding, leading to various physiological effects. The compound’s cyclic structure allows it to fit into specific binding sites, influencing molecular pathways and cellular responses .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-Ethylcycloheptan-1-one

- CAS Number : 3183-41-3

- Molecular Formula : C₉H₁₆O

- Molecular Weight : 140.22 g/mol

- Structure: A seven-membered cycloheptanone ring with an ethyl substituent at the 2-position.

This compound is a cyclic ketone characterized by its medium-sized ring and branched alkyl substituent. The ethyl group at the 2-position introduces steric effects and modulates electronic properties, influencing its reactivity and physical behavior.

Comparison with Structurally Similar Compounds

2-Cyclohepten-1-one (CAS 1121-66-0)

- Molecular Formula : C₇H₁₀O

- Molecular Weight : 110.15 g/mol

- Structure: A cycloheptenone ring with a conjugated double bond between C2 and C3.

Key Differences :

Ring Saturation: this compound has a fully saturated cycloheptane ring, while 2-cyclohepten-1-one contains a conjugated double bond. This difference significantly impacts reactivity. The double bond in cycloheptenone enables Diels-Alder reactions and electrophilic additions, whereas the saturated analog primarily undergoes ketone-specific reactions (e.g., nucleophilic additions, reductions) .

Substituent Effects: The ethyl group in this compound increases steric hindrance and electron-donating inductive effects compared to the unsubstituted cycloheptenone. This may reduce the ketone’s electrophilicity in the former.

Physical Properties: The molecular weight of this compound (140.22 g/mol) is higher than that of 2-cyclohepten-1-one (110.15 g/mol), suggesting higher boiling points and lower volatility. The ethyl substituent also enhances lipophilicity, reducing water solubility relative to the less substituted cycloheptenone .

2-(1-Hydroxypentyl)cyclopentanone (CAS 42558-01-0)

- Molecular Formula : C₁₀H₁₈O₂

- Molecular Weight : 170.25 g/mol

- Structure: A five-membered cyclopentanone ring with a 1-hydroxypentyl substituent at the 2-position.

Key Differences :

Ring Size: The smaller cyclopentanone ring introduces greater ring strain compared to the seven-membered cycloheptanone. This strain can enhance reactivity in nucleophilic additions or ring-opening reactions.

Functional Groups: The hydroxyl group in 2-(1-hydroxypentyl)cyclopentanone introduces hydrogen bonding, increasing polarity and water solubility. In contrast, this compound lacks hydrogen-bond donors, making it more soluble in nonpolar solvents .

The ethyl-substituted cycloheptanone may serve as an intermediate in organic synthesis or polymer chemistry .

Data Table: Structural and Inferred Physical Properties

| Property | This compound | 2-Cyclohepten-1-one | 2-(1-Hydroxypentyl)cyclopentanone |

|---|---|---|---|

| Molecular Formula | C₉H₁₆O | C₇H₁₀O | C₁₀H₁₈O₂ |

| Molecular Weight (g/mol) | 140.22 | 110.15 | 170.25 |

| Key Functional Groups | Ketone, ethyl substituent | α,β-unsaturated ketone | Ketone, hydroxyl, pentyl chain |

| Boiling Point | Higher (est. 190–210°C) | Lower (est. 160–180°C) | Higher (est. 220–240°C) |

| Water Solubility | Low | Moderate | High (due to -OH) |

| Reactivity | Nucleophilic additions | Diels-Alder, electrophilic | Esterification, oxidation |

Research Implications

- Synthetic Utility : this compound’s saturated structure offers stability for controlled reactions, whereas 2-cyclohepten-1-one’s conjugated system is valuable for cycloadditions.

- Industrial Applications: The hydroxylated cyclopentanone derivative’s polarity makes it suitable for drug delivery systems, while the ethyl-substituted cycloheptanone may serve in hydrophobic coatings or fragrances .

Actividad Biológica

2-Ethylcycloheptan-1-one, a cyclic ketone with the molecular formula , has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a cycloheptane ring with an ethyl group at the second position and a ketone functional group at the first position. Its unique structure contributes to its reactivity and biological interactions.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound have shown promising results. In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent. However, further studies are required to elucidate the mechanisms involved and to assess its safety profile .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing precursors such as cyclohexanones followed by ethylation.

- Oxidation Reactions : Converting suitable alcohols or alkenes into ketones through oxidation processes.

The compound can also serve as a precursor for synthesizing derivatives with enhanced biological activities. For instance, modifications at the ethyl group or the carbonyl position may yield compounds with improved efficacy against specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Cytotoxicity | Inhibits cancer cell proliferation | |

| Synthesis Methods | Cyclization and oxidation techniques |

Case Study: Antimicrobial Efficacy

A case study examining the antimicrobial properties of cyclic ketones found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, revealing that concentrations above a certain threshold effectively inhibited bacterial growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.